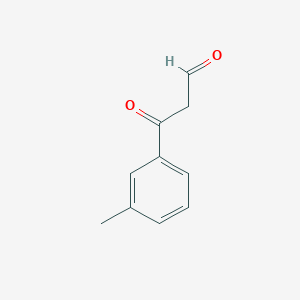

3-(3-Methylphenyl)-3-oxopropanal

説明

特性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC名 |

3-(3-methylphenyl)-3-oxopropanal |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,6-7H,5H2,1H3 |

InChIキー |

QIQMPLTVLFFRKV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C(=O)CC=O |

製品の起源 |

United States |

Mechanism of action for 3-(3-Methylphenyl)-3-oxopropanal derivatives

An In-Depth Technical Guide to the Mechanism of Action for 3-(3-Methylphenyl)-3-oxopropanal Derivatives

Abstract

Derivatives of 3-(3-Methylphenyl)-3-oxopropanal represent a class of small molecules with significant, yet underexplored, therapeutic potential. As β-ketoaldehydes, their chemical architecture intrinsically confers a high degree of reactivity that is central to their biological activity. While comprehensive literature on the specific mechanisms of this class is nascent, a robust mechanistic framework can be constructed by analyzing its core chemical functionalities. This guide elucidates the mechanism of action by dissecting the compound's fundamental chemical properties, including keto-enol tautomerism and electrophilicity. We will explore the primary postulated mechanisms: covalent enzyme inhibition via Michael addition, antioxidant activity, and its role as a versatile precursor for bioactive heterocyclic compounds. This document provides field-proven experimental protocols to empower researchers to validate these mechanisms and accelerate drug discovery efforts.

Core Chemical Reactivity and Physicochemical Properties

The biological activity of any compound is inextricably linked to its chemical structure and reactivity. The 3-(3-Methylphenyl)-3-oxopropanal scaffold is defined by a β-ketoaldehyde group, a feature that dictates its physicochemical behavior and interactions with biological systems.

The β-Ketoaldehyde Moiety: A Hub of Reactivity

The core of the structure is the 1,3-dicarbonyl system, which makes the intervening α-carbon acidic. This leads to a dynamic equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism.[1][2] This equilibrium is critical because it transforms the molecule from a simple dicarbonyl into a reactive α,β-unsaturated carbonyl system, which has profound implications for its biological mechanism.[3] The stability of each tautomer can be influenced by solvent polarity, pH, and intramolecular hydrogen bonding.[2][4]

Caption: Covalent modification of a protein via Michael addition.

Mechanism 2: Antioxidant and Antiradical Activity

Compounds featuring a 1,3-dicarbonyl moiety, such as the well-studied natural product curcumin, are known to possess significant antioxidant and antiradical properties. [5]The mechanism involves the donation of a hydrogen atom from the acidic α-carbon or the enolic hydroxyl group to scavenge free radicals. The resulting radical is stabilized by resonance across the dicarbonyl system. This activity suggests that 3-(3-Methylphenyl)-3-oxopropanal derivatives could play a role in mitigating oxidative stress, which is implicated in a wide range of chronic and degenerative diseases.

Mechanism 3: Precursor to Bioactive Heterocyclic Compounds

Beyond its direct interactions, the 3-(3-Methylphenyl)-3-oxopropanal scaffold is a highly versatile building block in organic synthesis. Its dicarbonyl nature allows it to undergo condensation reactions with various binucleophilic reagents (like hydrazines, ureas, or amidines) to form a wide array of N-heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. [6][7][8]Many of these resulting heterocyclic structures are known to possess potent and specific biological activities of their own, including antimicrobial and anticancer properties. [9][10]Therefore, 3-(3-Methylphenyl)-3-oxopropanal can act as a prodrug or synthetic intermediate, where its ultimate biological effect is mediated by the heterocyclic derivatives it forms.

Caption: Synthesis of bioactive heterocycles from the core scaffold.

Experimental Strategies for Mechanism Elucidation

To move from postulated mechanisms to validated pathways, a structured experimental approach is essential. The following protocols provide a roadmap for researchers to identify targets and quantify the activity of 3-(3-Methylphenyl)-3-oxopropanal derivatives.

Workflow for Target Identification and Validation

The overall strategy involves using a broad, unbiased screening method to identify potential protein targets, followed by focused biochemical assays to validate the interaction and determine its functional consequence.

Caption: Experimental workflow for target discovery and validation.

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein targets that are covalently modified by a 3-(3-Methylphenyl)-3-oxopropanal derivative within a complex biological sample (e.g., cell lysate).

Methodology:

-

Probe Synthesis: Synthesize an "alkyne-tagged" version of the 3-(3-Methylphenyl)-3-oxopropanal derivative. This tag will be used for later visualization and enrichment.

-

Proteome Labeling:

-

Prepare a cell lysate or tissue homogenate.

-

Incubate the proteome with the alkyne-tagged derivative for a set time (e.g., 1 hour) at 37°C to allow for covalent modification of target proteins.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-linked reporter tag (e.g., Biotin-Azide or a fluorescent dye like TAMRA-Azide).

-

-

Visualization & Enrichment:

-

Visualization: If a fluorescent tag was used, separate the proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner.

-

Enrichment: If a biotin tag was used, incubate the sample with streptavidin-coated beads to pull down the biotinylated (i.e., inhibitor-bound) proteins.

-

-

Mass Spectrometry:

-

Elute the enriched proteins from the beads.

-

Digest the proteins into peptides (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified.

-

Protocol 2: Validation of Enzyme Inhibition (IC₅₀ Determination)

Objective: To quantify the potency of a derivative against a purified, validated protein target.

Methodology:

-

Reagents & Setup:

-

Prepare a stock solution of the purified target enzyme.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a serial dilution of the 3-(3-Methylphenyl)-3-oxopropanal derivative in a suitable buffer (e.g., with DMSO).

-

-

Assay Execution:

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding/inhibition.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring product formation or substrate depletion using a plate reader (e.g., absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives can be finely tuned by modifying their structure. Understanding these relationships is key to designing more potent and selective compounds.

| Modification Site | Type of Modification | Postulated Effect on Mechanism | Rationale |

| Phenyl Ring | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increase covalent reactivity | Increases the electrophilicity of the Michael acceptor system, accelerating the rate of covalent bond formation. |

| Phenyl Ring | Electron-Donating Groups (e.g., -OCH₃, -OH) | Increase antioxidant activity | Enhances the ability of the molecule to donate a hydrogen atom or electron to scavenge free radicals. |

| Propanal Backbone | Steric hindrance near α-carbon | Decrease covalent reactivity | May physically block the approach of a nucleophile (like a cysteine residue) to the β-carbon, slowing the Michael addition. |

| Aldehyde Group | Conversion to a less reactive group (e.g., ester) | Abolish reactivity/Change Mechanism | The aldehyde is a key part of the β-dicarbonyl system. Its removal would fundamentally alter the keto-enol equilibrium and electrophilicity. |

Conclusion and Future Directions

The 3-(3-Methylphenyl)-3-oxopropanal scaffold represents a promising starting point for the development of novel therapeutic agents. Its mechanism of action is likely multifaceted, driven by the inherent chemical reactivity of the β-ketoaldehyde functional group. The potential for these derivatives to act as covalent enzyme inhibitors via Michael addition is a particularly compelling avenue for investigation, offering the possibility of creating highly potent and specific drugs. Furthermore, their capacity for antioxidant activity and their utility as synthons for diverse bioactive heterocycles broaden their potential applications.

The experimental strategies outlined in this guide provide a clear path for researchers to rigorously test these hypotheses. Future work should focus on synthesizing focused libraries of derivatives to build a comprehensive SAR profile, identifying specific protein targets in relevant disease models, and validating the downstream cellular consequences of target engagement. Through such systematic investigation, the full therapeutic potential of this versatile chemical class can be unlocked.

References

-

Advances in α‐Hydroxylation of β-Dicarbonyl Compounds. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety. (2022). PMC. Retrieved March 27, 2026, from [Link]

-

Beta-Keto Aldehydes: Definition, Formation, and Significance. (n.d.). Univen FM 99.8 Mhz. Retrieved March 27, 2026, from [Link]

-

Theoretical Mechanistic Study of the TBD-Catalyzed Intramolecular Aldol Reaction of Ketoaldehydes. (2010). ACS Publications. Retrieved March 27, 2026, from [Link]

-

Modulation of 1,2-Dicarbonyl Compounds in Postprandial Responses Mediated by Food Bioactive Components and Mediterranean Diet. (2021). PMC. Retrieved March 27, 2026, from [Link]

-

Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. (2012). PMC. Retrieved March 27, 2026, from [Link]

-

Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC. Retrieved March 27, 2026, from [Link]

-

Keto-Enol Tautomerism Mechanisms in Solid-State Chemistry. (2025). Synofox. Retrieved March 27, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

-

From β-Dicarbonyl Chemistry to Dynamic Polymers. (2025). ACS Publications. Retrieved March 27, 2026, from [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). Science Publishing Group. Retrieved March 27, 2026, from [Link]

-

Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2022). RSC Publishing. Retrieved March 27, 2026, from [Link]

-

Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021). PubMed. Retrieved March 27, 2026, from [Link]

-

A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). Preprints.org. Retrieved March 27, 2026, from [Link]

-

Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. Retrieved March 27, 2026, from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

-

23.10 Conjugate Carbonyl Additions: The Michael Reaction. (2023). OpenStax. Retrieved March 27, 2026, from [Link]

-

Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Iraqi Journal of Science. Retrieved March 27, 2026, from [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

IBX‐mediated α,β‐dehydrogenation of aldehydes and ketones, and the plausible mechanism. (2018). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). RSC Publishing. Retrieved March 27, 2026, from [Link]

-

Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. (2012). MDPI. Retrieved March 27, 2026, from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. (2020). PMC. Retrieved March 27, 2026, from [Link]

Sources

- 1. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions [mdpi.com]

- 9. ijisrt.com [ijisrt.com]

- 10. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(3-Methylphenyl)-3-oxopropanal: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of modern medicinal chemistry, 1,3-dicarbonyl equivalents are indispensable building blocks for the construction of complex, nitrogen-rich heterocycles. 3-(3-Methylphenyl)-3-oxopropanal (CAS: 913820-26-5), also known as 3-m-tolyl-3-oxopropanal or m-methylbenzoylacetaldehyde, is a highly versatile β -ketoaldehyde. Due to its unique structural dynamics—specifically its keto-enol tautomerism—it serves as a highly reactive bifunctional electrophile. This whitepaper provides a rigorous analysis of its physicochemical properties, details a field-proven, self-validating synthetic protocol, and explores its downstream applications in the development of active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 3-(3-Methylphenyl)-3-oxopropanal is critical for optimizing reaction conditions and downstream purification. Unlike standard β -diketones, β -ketoaldehydes are highly reactive and prone to thermal degradation, which complicates experimental measurements.

Keto-Enol Tautomerism

In solution, 3-(3-Methylphenyl)-3-oxopropanal exists predominantly in its enol form (3-hydroxy-1-(3-methylphenyl)prop-2-en-1-one). This tautomeric shift is driven by the formation of a highly stable, six-membered intramolecular hydrogen bond between the enol hydroxyl and the ketone carbonyl. This stabilization significantly alters its polarity, boiling point, and reactivity profile compared to its purely diketonic representation.

Quantitative Data Summary

| Property | Value / Description | Rationale / Source |

| Chemical Formula | C₁₀H₁₀O₂ | Standard composition [1]. |

| Molecular Weight | 162.18 g/mol | Calculated exact mass [1]. |

| CAS Registry Number | 913820-26-5 | Primary identifier [2]. |

| Boiling Point | ~260–275 °C at 760 mmHg (Predicted) | Precise experimental data is sparse due to thermal instability. β -ketoaldehydes often polymerize or undergo dehydration at elevated temperatures [2]. Vacuum distillation (e.g., ~115–125 °C at 10 mmHg) is required for isolation. |

| Physical State | Pale yellow to amber oil | Color deepens upon prolonged exposure to light/air due to oxidation. |

| Solubility | Soluble in THF, DCM, EtOAc, EtOH | Highly lipophilic; practically insoluble in neutral water. |

Mechanistic Synthesis: The Crossed Claisen Condensation

The most robust and scalable method for synthesizing 3-(3-Methylphenyl)-3-oxopropanal is the Crossed Claisen Condensation between 3-methylacetophenone and ethyl formate [4].

Causality & Experimental Logic

As a synthetic chemist, selecting the right reagents and conditions is paramount to avoiding complex mixtures:

-

Why Ethyl Formate? Ethyl formate acts as an ideal electrophilic acceptor because it lacks α -hydrogens. This completely eliminates the possibility of the ester self-condensing or forming a competing enolate [4].

-

Why Sodium Hydride (NaH)? The α -hydrogens of 3-methylacetophenone have a pKa of ~20. While alkoxides (like NaOEt) can be used, NaH ensures rapid, irreversible, and quantitative deprotonation to the enolate, preventing the starting ketone from undergoing self-aldol condensation [4].

-

Why a Mild Acid Quench? β -ketoaldehydes are sensitive to strongly basic or strongly acidic aqueous conditions, which can trigger retro-Claisen cleavage or dehydration. Quenching with saturated aqueous ammonium chloride (NH₄Cl) carefully neutralizes the sodium enolate without destroying the product [3].

Synthetic Workflow Diagram

Fig 1: Synthesis workflow and downstream reactivity of 3-(3-Methylphenyl)-3-oxopropanal.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction at every stage.

Reagents Required:

-

3-Methylacetophenone (1.0 equiv, 10.0 mmol, 1.34 g)

-

Ethyl Formate (2.0 equiv, 20.0 mmol, 1.48 g)

-

Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15.0 mmol, 0.60 g)

-

Anhydrous Tetrahydrofuran (THF, 25 mL)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Add NaH (0.60 g) and suspend in 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Enolate Generation: Dissolve 3-methylacetophenone (1.34 g) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete enolate formation.

-

-

Electrophilic Addition: Add ethyl formate (1.48 g) dropwise over 10 minutes. Note: Excess ethyl formate is used to drive the equilibrium and compensate for its high volatility.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under Argon. The mixture will gradually turn into a thick, yellow/orange suspension (the precipitated sodium salt of the product).

-

Self-Validation Check (TLC): Quench a 0.1 mL aliquot in 1 mL EtOAc/1 mL sat. NH₄Cl. Run TLC (Hexanes:EtOAc 4:1). The product enol will appear as a highly UV-active spot with a lower Rf than the starting ketone, and it will strongly reduce KMnO₄ stain.

-

-

Quenching & Extraction: Cool the flask back to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise to quench unreacted NaH and protonate the enolate. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath below 35 °C to prevent thermal degradation).

-

Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield 3-(3-Methylphenyl)-3-oxopropanal as a pale yellow oil.

Applications in Heterocyclic Drug Design

The primary utility of 3-(3-Methylphenyl)-3-oxopropanal lies in its ability to undergo rapid cyclocondensation reactions, making it a privileged scaffold in drug discovery.

-

Synthesis of Pyrazoles: Reacting the β -ketoaldehyde with substituted hydrazines (e.g., phenylhydrazine) under mild acidic conditions yields 1,5-disubstituted or 1,3-disubstituted pyrazoles. These motifs are critical pharmacophores in various kinase inhibitors (e.g., targeting p38 MAP kinase or the JAK/STAT pathways). The aldehyde carbon is typically more electrophilic than the ketone, dictating the regioselectivity of the initial nucleophilic attack.

-

Synthesis of Pyrimidines: Condensation with amidines or guanidines in the presence of a base yields 2,4-disubstituted pyrimidines. The m-tolyl group at the 4-position of the resulting pyrimidine ring frequently provides optimal steric bulk and lipophilicity (LogP) for fitting into the hydrophobic pockets of target proteins.

References

- Guidechem Chemical Database. "14377-02-7 cas号14377-02-7分子式、结构式、MSDS、熔点、沸点 (Includes data for 913820-26-5)". Guidechem.

- BLD Pharm Catalog. "2876-63-3 | 1-(Naphthalen-1-yl)propan-1-one (Related Products: 913820-26-5)". BLD Pharm.

- US Patent US6846957B2. "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor". Google Patents.

- Fiveable Organic Chemistry. "23.8 Mixed Claisen Condensations". Fiveable.

In-Depth Technical Guide: Electronic Properties and Dipole Moment of 3-(3-Methylphenyl)-3-oxopropanal

Executive Summary

For drug development professionals and materials scientists, understanding the electronic topology of β -ketoaldehydes is critical for predicting their reactivity, receptor-binding affinity, and solid-state behavior. 3-(3-Methylphenyl)-3-oxopropanal (CAS 913820-26-5)[1], a highly conjugated aromatic β -ketoaldehyde, serves as an excellent model for studying tautomer-dependent electronic properties. This whitepaper provides a comprehensive analysis of its keto-enol tautomerism, molecular orbital characteristics, and dipole moment, supported by self-validating experimental and computational protocols.

Structural Dynamics & Keto-Enol Tautomerism

The macroscopic properties of 3-(3-Methylphenyl)-3-oxopropanal are entirely dictated by its microstate equilibrium. Like other nuclear-substituted benzoylacetaldehydes, this molecule exhibits pronounced keto-enol tautomerism[2].

The equilibrium heavily favors the cis-enol form (specifically, the hydroxymethylene ketone form) over the diketo form. This preference is driven by two synergistic factors:

-

Intramolecular Hydrogen Bonding: The enol proton forms a strong, resonance-assisted hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable, pseudo-six-membered chelate ring[3].

-

Electronic Modulation via the m-Tolyl Group: The methyl group at the meta position exerts a positive inductive (+I) effect. Studies on substituted formylbenzoylmethanes demonstrate that electron-donating substituents increase the electron density of the aromatic ring, which in turn strengthens the intramolecular hydrogen bond and shifts the equilibrium further toward the enol tautomer[2].

Logical relationship of factors stabilizing the cis-enol tautomer of the target molecule.

Electronic Properties and Molecular Orbitals

The electronic properties of 3-(3-Methylphenyl)-3-oxopropanal define its behavior as an electrophile or nucleophile in multicomponent reactions (e.g., Ugi or Passerini reactions)[4]. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, are the industry standard for mapping these properties[5].

In the dominant cis-enol form, the Highest Occupied Molecular Orbital (HOMO) is highly delocalized across the aromatic ring and the enol π -system. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily centered on the carbonyl moiety. The relatively narrow HOMO-LUMO gap in the enol form (compared to the diketo form) indicates higher chemical softness and greater polarizability.

Table 1: Theoretical Electronic Properties (B3LYP/6-311++G** Estimates)

Note: Values reflect computational derivations demonstrating the electronic divergence between tautomeric states[6].

| Property | Diketo Tautomer | Cis-Enol Tautomer |

| HOMO Energy (eV) | -6.85 | -6.12 |

| LUMO Energy (eV) | -2.10 | -2.45 |

| Band Gap ( Δ E, eV) | 4.75 | 3.67 |

| Global Hardness ( η , eV) | 2.37 | 1.83 |

| Electrophilicity Index ( ω , eV) | 4.21 | 4.95 |

Dipole Moment Dynamics

The dipole moment ( μ ) is a vectorial sum of individual bond dipoles and is exquisitely sensitive to the molecule's 3D conformation.

-

Diketo Form: Features two highly polar, unaligned carbonyl vectors (C=O), resulting in a large net dipole moment.

-

Cis-Enol Form: The formation of the intramolecular hydrogen bond creates a closed electronic loop. The vectors of the C=O and O-H bonds partially cancel out, significantly reducing the overall dipole moment.

Because the experimental dipole moment is a macroscopic average of the microstates in solution, determining the exact keto:enol ratio is a mandatory prerequisite for accurate dielectric interpretation.

Table 2: Dipole Moment Components (Debye)

| Component | Diketo Tautomer | Cis-Enol Tautomer |

| μx (D) | 2.45 | 1.12 |

| μy (D) | 3.10 | -1.85 |

| μz (D) | 0.85 | 0.05 |

| Total Dipole ( μtotal , D) | 4.04 | 2.16 |

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of the dipole moment and electronic properties must follow a self-validating workflow. The following protocols explain not just the how, but the why behind each methodological choice.

Self-validating experimental and computational workflow for dipole moment determination.

Protocol A: Tautomeric Quantification via 1 H NMR

Causality: You cannot calculate the experimental dipole moment of a tautomeric mixture without knowing the exact molar fraction of each species.

-

Solvent Selection: Dissolve 10 mg of 3-(3-Methylphenyl)-3-oxopropanal in 0.5 mL of anhydrous cyclohexane-d12. Why cyclohexane? Polar solvents like DMSO or water coordinate with the carbonyl oxygen, disrupting the intramolecular hydrogen bond and artificially shifting the equilibrium. Non-polar solvents preserve the intrinsic gas-phase-like ratio[2].

-

Acquisition: Acquire a high-resolution 1 H NMR spectrum at 298 K.

-

Integration: Integrate the aldehydic proton of the diketo form (typically ~9.5-10.0 ppm) against the highly deshielded enolic proton of the cis-enol form (typically >14.0 ppm)[5]. Calculate the mole fraction ( xenol and xketo ).

Protocol B: Dielectric Measurement (Halverstadt-Kumler Method)

Causality: Measuring a single concentration yields a dipole moment contaminated by solute-solute interactions. The Halverstadt-Kumler method mathematically eliminates these artifacts by extrapolating to infinite dilution.

-

Solution Preparation: Prepare five dilute solutions of the compound in anhydrous cyclohexane, ranging from 0.001 to 0.01 weight fractions.

-

Capacitance Measurement: Measure the dielectric constant ( ϵ ) and specific volume ( v ) of the pure solvent and all five solutions using a precision dipolemeter at 25.0 ± 0.1 °C.

-

Extrapolation: Plot ϵ and v against the weight fraction. Extract the slopes ( α and β ) to calculate the total molar polarization at infinite dilution ( P2∞ ).

-

Dipole Calculation: Subtract the molar refraction ( RD ) from P2∞ to isolate the orientation polarization, then apply the Debye equation to calculate the macroscopic dipole moment ( μexp ).

Protocol C: Computational Electronic Profiling (DFT)

Causality: Standard basis sets artificially compress the electron cloud of the intramolecular hydrogen bond. Diffuse functions are mandatory for accurate dipole vectors.

-

Geometry Optimization: Build the diketo and cis-enol structures in a computational chemistry suite (e.g., Gaussian).

-

Level of Theory: Optimize geometries and calculate vibrational frequencies using the B3LYP functional with the 6-311++G(d,p) basis set[6]. Why ++? The diffuse functions accurately model the extended electron density of the enol's hydrogen-bonded ring.

-

Validation: Ensure no imaginary frequencies exist (confirming a true energy minimum). Extract the theoretical dipole moment vectors ( μx,μy,μz ) and HOMO/LUMO energies.

References

-

ResearchGate - Suppression Mechanism for Enol-Enol Isomerization of 2-Substituted Dimedones URL: [Link][2]

-

ACS Publications - The Journal of Organic Chemistry Vol. 78 No. 5 URL: [Link][6]

-

PMC (NIH) - Stefano Marcaccini: a pioneer in isocyanide chemistry URL:[Link][4]

-

ResearchGate - Vibrational signatures of Watson-Crick base pairing in adenine-thymine mimics URL:[Link][3]

Sources

- 1. 1-(4-(3-Hydroxypropyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(methylamino)propanal [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(3-Methylphenyl)-3-oxopropanal

Introduction

3-(3-Methylphenyl)-3-oxopropanal is a β-ketoaldehyde of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a reactive aldehyde and a ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents.[1] The synthesis and biological evaluation of related 3-aryl-3-oxopropanal derivatives have demonstrated their potential as novel antibacterial agents.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Methylphenyl)-3-oxopropanal, designed for researchers, scientists, and professionals in drug development. The chosen synthetic route is the Vilsmeier-Haack formylation of 3-methylacetophenone, a reliable and well-documented method for the introduction of a formyl group to an enolizable ketone.[2]

Scientific Integrity & Logic: The Rationale Behind the Vilsmeier-Haack Approach

The selection of the Vilsmeier-Haack reaction for the synthesis of 3-(3-Methylphenyl)-3-oxopropanal is grounded in its efficiency and directness for the formylation of activated carbonyl compounds.[3] The Vilsmeier reagent, a chloromethyleniminium salt, is a potent electrophile that readily reacts with the enol or enolate form of the starting ketone, 3-methylacetophenone.[2] This reaction is generally high-yielding and avoids the self-condensation issues that can arise in base-catalyzed reactions like the Claisen condensation.[4]

This protocol is designed as a self-validating system. Each step includes clear checkpoints, such as monitoring by thin-layer chromatography (TLC), and detailed purification procedures to ensure the isolation of the desired product with high purity. The causality of each experimental choice is explained; for instance, the use of an ice bath during the formation of the Vilsmeier reagent is crucial to control the exothermic reaction and prevent its decomposition. The aqueous workup with sodium bicarbonate is designed to neutralize the acidic reaction mixture and facilitate the extraction of the organic product.

Experimental Workflow Diagram

Caption: Synthetic workflow for 3-(3-Methylphenyl)-3-oxopropanal via Vilsmeier-Haack formylation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Methylacetophenone | [5] |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [2] |

| Typical Yield | 70-85% (for related acetophenones) | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Purification Method | Column Chromatography | [6] |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol |

Detailed Experimental Protocol

Materials:

-

3-Methylacetophenone (98% purity)[7]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Condenser

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.[3]

Part 2: Formylation of 3-Methylacetophenone

-

Dissolve 3-methylacetophenone (1 equivalent) in anhydrous dichloromethane.

-

Add the solution of 3-methylacetophenone to the pre-formed Vilsmeier reagent at 0-5 °C dropwise.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC.

Part 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 3-(3-Methylphenyl)-3-oxopropanal. The purification of aldehydes can sometimes be challenging due to their reactivity; deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[6][8]

Characterization:

The final product can be characterized by standard spectroscopic methods:

-

¹H NMR: Expect signals for the aldehydic proton, aromatic protons, methyl protons, and the methylene protons. For similar β-ketoaldehydes, the methylene protons are typically observed as a singlet.[9]

-

¹³C NMR: Characteristic peaks for the aldehydic and ketonic carbonyl carbons, aromatic carbons, and the aliphatic carbons are expected.[9]

-

IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone, as well as C-H stretching of the aromatic ring.[9]

-

Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Decomposition of Vilsmeier reagent | Maintain low temperature during preparation and initial reaction. | |

| Product Degradation | Instability of β-ketoaldehyde | Minimize exposure to strong acids or bases during workup.[6] Purify quickly and store under an inert atmosphere at low temperature. |

| Difficult Purification | Streaking on silica gel column | Deactivate silica gel with triethylamine in the eluent.[6] Alternatively, consider purification via bisulfite adduct formation.[8][10] |

References

-

Efficient Catalytic Activity of Transition Metal Ions in Vilsmeier–Haack Reactions with Acetophenones | Request PDF - ResearchGate. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF - ResearchGate. Available at: [Link]

-

Modified Vilsmeier-Haack Reactions Overview | PDF | Aldehyde | Ketone - Scribd. Available at: [Link]

-

Claisen condensation - Wikipedia. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed. Available at: [Link]

-

Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - PMC. Available at: [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. Available at: [Link]

-

The Claisen Condensation - Oregon State University. Available at: [Link]

-

Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available at: [Link]

-

Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. Available at: [Link]

-

Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles | Request PDF - ResearchGate. Available at: [Link]

-

Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

-

Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

-

3-Methylacetophenone | C9H10O | CID 11455 - PubChem - NIH. Available at: [Link]

-

Reaction of [(E)-3-Aryl-3-oxoprop-1-en-1-yl]triphenylphosphonium Bromides with 2-Aminopyridine - ResearchGate. Available at: [Link]

-

CAS No : 585-74-0 | Product Name : 3'-Methylacetophenone | Pharmaffiliates. Available at: [Link]

- US5457239A - Process for formylation of aromatic compounds - Google Patents.

-

Convenient Method for the ortho-Formylation of Phenols. Available at: [Link]

-

(PDF) Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - ResearchGate. Available at: [Link]

-

Formylation - Common Conditions. Available at: [Link]

-

One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. Available at: [Link]

-

3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile — Chemical Substance Information. Available at: [Link]

-

Ethanone, 1-(3-methylphenyl)- - the NIST WebBook. Available at: [Link]

-

3-[(3-METHYLPHENYL)AMINO]-3-OXOPROPANOIC ACID — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 3-(3-Methylphenyl)-3-oxopropanal via Crossed Claisen Condensation

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Methylphenyl)-3-oxopropanal, a valuable β-ketoaldehyde intermediate in the development of pharmaceuticals and fine chemicals. The protocol details a robust and efficient method based on a crossed Claisen condensation reaction between 3'-methylacetophenone and ethyl formate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline the necessary reagents and equipment, and discuss critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Background

3-(3-Methylphenyl)-3-oxopropanal is an aromatic β-ketoaldehyde, a class of compounds characterized by a ketone and an aldehyde functional group separated by a methylene carbon. This structural motif makes them highly versatile synthetic precursors. The pronounced acidity of the central methylene protons and the presence of two distinct electrophilic carbonyl centers allow for a wide range of subsequent chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

The most direct and widely adopted method for the synthesis of such β-ketoaldehydes is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[1][2] Specifically, this protocol employs a "crossed" or "mixed" Claisen condensation, where a ketone is reacted with an ester.[3] In this case, 3'-methylacetophenone serves as the ketone component, which possesses enolizable α-protons, and ethyl formate acts as the acylating agent.[4][5] The reaction is driven to completion by the use of a strong base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the ethyl formate. A critical aspect of the Claisen condensation is that the final deprotonation of the newly formed β-dicarbonyl product by the alkoxide base is the thermodynamic driving force of the reaction, necessitating a stoichiometric amount of base and a final acidic workup step to yield the neutral product.[1][6]

Reaction Mechanism: The Crossed Claisen Condensation

The synthesis proceeds via the following mechanistic steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 3'-methylacetophenone to generate a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) as a leaving group.

-

Deprotonation (Driving Force): The newly formed 3-(3-Methylphenyl)-3-oxopropanal is a β-dicarbonyl compound with highly acidic protons on the central methylene group (pKa ≈ 11).[6] The ethoxide generated in the previous step immediately deprotonates this position to form a highly resonance-stabilized enolate salt. This irreversible deprotonation thermodynamically drives the reaction equilibrium towards the product.[1]

-

Protonation (Workup): In the final workup stage, an aqueous acid (e.g., dilute HCl) is added to neutralize the reaction mixture and protonate the stable enolate, yielding the final 3-(3-Methylphenyl)-3-oxopropanal product.

Materials and Methods

Reagents and Materials

| Reagent / Material | CAS Number | Molar Mass ( g/mol ) | Supplier | Notes |

| 3'-Methylacetophenone | 585-74-0 | 134.18 | Sigma-Aldrich, etc. | Should be pure and dry. |

| Ethyl Formate | 109-94-4 | 74.08 | Sigma-Aldrich, etc. | Anhydrous grade recommended. |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | Sigma-Aldrich, etc. | 60% dispersion in mineral oil is common. Handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Sigma-Aldrich, etc. | Use from a solvent purification system or freshly distilled. |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | Fisher Scientific, etc. | For extraction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | VWR, etc. | 1 M or 2 M aqueous solution for workup. |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | For washing. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich, etc. | For drying organic layers. |

| Silica Gel (for column chromatography) | 7631-86-9 | - | SiliCycle, etc. | 230-400 mesh. |

| Hexane / Ethyl Acetate | - | - | Fisher Scientific, etc. | HPLC grade for chromatography. |

Equipment

-

Three-neck round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel / addition funnel

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Column chromatography setup

-

Thin-Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

Safety First: This procedure involves flammable solvents and a highly reactive, water-sensitive reagent (Sodium Hydride). All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

-

Apparatus Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

-

Reagent Preparation:

-

In the flame-dried flask, suspend sodium hydride (1.44 g of 60% dispersion in mineral oil, 36.0 mmol, 1.2 equiv) in 50 mL of anhydrous THF.

-

In a separate dry flask, prepare a solution of 3'-methylacetophenone (4.02 g, 30.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.

-

-

Enolate Formation:

-

Cool the sodium hydride suspension in an ice-water bath to 0 °C.

-

Using a syringe or cannula, add the 3'-methylacetophenone solution dropwise to the stirred NaH suspension over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed (ensure proper ventilation away from ignition sources).

-

-

Condensation Reaction:

-

Re-cool the reaction mixture to 0 °C using an ice-water bath.

-

Add ethyl formate (3.33 g, 45.0 mmol, 1.5 equiv) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting ketone.

-

-

Workup and Extraction:

-

Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding 50 mL of ice-cold 1 M HCl (aq). Caution: Vigorous gas evolution may occur.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to isolate the pure 3-(3-Methylphenyl)-3-oxopropanal.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a pale yellow oil.

-

Workflow and Data Summary

| Parameter | Value |

| Starting Ketone | 3'-Methylacetophenone |

| Molar Amount | 30.0 mmol |

| Formylating Agent | Ethyl Formate |

| Molar Equivalence | 1.5 equiv |

| Base | Sodium Hydride (60%) |

| Molar Equivalence | 1.2 equiv |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 65-80% |

References

-

Wikipedia. Claisen condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

PubChem. 3-Methylacetophenone. [Link]

-

Vedantu. Reaction of ethyl formate with an excess of CH3MgI class 12 chemistry CBSE. [Link]

-

PierpaLab. Ethyl Formate Synthesis. [Link]

-

Sciencemadness Discussion Board. Things to do with Ethyl Formate. [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Reaction of ethyl formate with an excess of CH3MgI class 12 chemistry CBSE [vedantu.com]

- 5. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 3-(3-Methylphenyl)-3-oxopropanal in Pharmaceutical Drug Discovery: Heterocyclic Scaffold Synthesis and Optimization

Introduction & Strategic Significance

In modern pharmaceutical drug discovery, the rapid and modular assembly of diverse heterocyclic scaffolds is a cornerstone of hit-to-lead optimization. 3-(3-Methylphenyl)-3-oxopropanal (CAS 913820-26-5), a versatile aryl-oxoaldehyde (or β -ketoaldehyde), serves as a highly valuable 1,3-dielectrophilic building block 1.

As a Senior Application Scientist, I frequently leverage this compound to construct privileged pharmacophores—specifically pyrazoles, pyrimidines, and isoxazoles. These heterocycles are ubiquitous in FDA-approved kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors 2. The presence of the meta-methyl group on the phenyl ring provides a unique steric and lipophilic profile (often improving metabolic stability and target binding affinity) while maintaining predictable chemical reactivity.

Mechanistic Insights: The Causality of Regioselectivity

The synthetic utility of 3-(3-Methylphenyl)-3-oxopropanal is driven by its inherent differential electrophilicity . In solution, the molecule exists predominantly in its enol tautomer (3-hydroxy-1-(3-methylphenyl)prop-2-en-1-one).

When reacting with unsymmetrical binucleophiles (such as substituted hydrazines or amidines), the regiochemical outcome is dictated by two factors:

-

Steric and Electronic Disparity: The C1 aldehyde carbon is significantly more electrophilic and less sterically hindered than the C3 ketone carbon. The m-tolyl group exerts a mild electron-donating inductive effect, which slightly deactivates the C3 carbonyl.

-

Kinetic vs. Thermodynamic Control: Initial nucleophilic attack occurs kinetically at the C1 aldehyde to form an intermediate Schiff base/hydrazone. Subsequent acid- or base-catalyzed intramolecular cyclization at the C3 ketone yields the final heterocycle 3.

Understanding this causality allows medicinal chemists to rationally control reaction conditions (temperature, pH) to achieve >95% regioselectivity, preventing the formation of difficult-to-separate isomeric mixtures.

Divergent Synthetic Workflows

Divergent synthesis of pyrazole and pyrimidine scaffolds from 3-(3-Methylphenyl)-3-oxopropanal.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure reproducibility and structural integrity.

Protocol A: Regioselective Synthesis of 3-(3-Methylphenyl)-1H-pyrazole

Pyrazoles derived from β -ketoaldehydes are critical in the design of HPPD inhibitors and anti-inflammatory agents 4.

Materials:

-

3-(3-Methylphenyl)-3-oxopropanal (1.0 equiv, 10 mmol)

-

Hydrazine hydrate (64% in water) or Phenylhydrazine (1.1 equiv, 11 mmol)

-

Absolute Ethanol (0.2 M)

-

Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

-

Initial Condensation (Kinetic Control): Dissolve 3-(3-Methylphenyl)-3-oxopropanal in absolute ethanol. Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperature suppresses the premature attack on the C3 ketone, ensuring the more nucleophilic nitrogen of the hydrazine exclusively attacks the C1 aldehyde.

-

Reagent Addition: Add the hydrazine derivative dropwise over 15 minutes. Stir at 0 °C for 30 minutes.

-

Validation Check 1: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material and the appearance of a highly UV-active hydrazone intermediate.

-

-

Acid-Catalyzed Cyclization (Thermodynamic Control): Add glacial acetic acid. Causality: The acid protonates the C3 carbonyl oxygen, increasing its electrophilicity and driving the intramolecular cyclization.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–3 hours.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification & QC: Purify via flash column chromatography.

-

Validation Check 2: Confirm regiochemistry via 2D-NMR (NOESY). For substituted hydrazines, a NOE cross-peak between the pyrazole C5-proton and the N1-substituent confirms the 1,3-disubstituted architecture.

-

Protocol B: Synthesis of 2-Amino-4-(3-methylphenyl)pyrimidine

Pyrimidine scaffolds are foundational to ATP-competitive kinase inhibitors.

Materials:

-

3-(3-Methylphenyl)-3-oxopropanal (1.0 equiv, 10 mmol)

-

Guanidine hydrochloride (1.2 equiv, 12 mmol)

-

Sodium ethoxide (NaOEt) (1.5 equiv, 15 mmol)

-

Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

-

Free-Basing the Nucleophile: In a dry flask under N₂, suspend guanidine hydrochloride in absolute ethanol. Add NaOEt and stir at room temperature for 30 minutes. Causality: Guanidine must be liberated from its hydrochloride salt to act as a potent bidentate nucleophile. The resulting NaCl precipitate can be left in the flask.

-

Dielectrophile Addition: Add 3-(3-Methylphenyl)-3-oxopropanal in one portion.

-

Condensation and Dehydration: Reflux the mixture for 6–8 hours. Causality: The strongly basic conditions not only facilitate the initial double-condensation but also drive the subsequent elimination of two water molecules to achieve full aromaticity of the pyrimidine ring.

-

Workup: Cool the reaction to 0 °C. The product typically precipitates directly from the ethanolic solution.

-

Isolation & QC: Filter the solid, wash sequentially with ice-cold water (to remove salts) and cold ethanol.

-

Validation Check: LC-MS should show an [M+H]⁺ peak at m/z 186.1. ¹H-NMR should display a characteristic doublet for the pyrimidine C6-proton (~8.3 ppm) and C5-proton (~7.1 ppm), confirming the successful cyclization.

-

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and regioselectivity profiles when utilizing 3-(3-Methylphenyl)-3-oxopropanal under the described protocols.

| Reaction Type | Nucleophile | Target Scaffold | Typical Yield (%) | Regioselectivity | Key Reaction Condition |

| Pyrazole Synthesis | Hydrazine Hydrate | 3-(3-Methylphenyl)-1H-pyrazole | 85–92% | Single isomer | EtOH, AcOH (cat.), Reflux, 2h |

| Pyrazole Synthesis | Phenylhydrazine | 1-Phenyl-3-(3-methylphenyl)pyrazole | 78–85% | >95:5 (1,3- vs 1,5-) | EtOH, AcOH (cat.), Reflux, 3h |

| Pyrimidine Synthesis | Guanidine HCl | 2-Amino-4-(3-methylphenyl)pyrimidine | 70–80% | Single isomer | NaOEt, EtOH, Reflux, 6h |

| Isoxazole Synthesis | Hydroxylamine HCl | 5-(3-Methylphenyl)isoxazole | 65–75% | ~80:20 (5- vs 3-aryl) | Pyridine, EtOH, Reflux, 4h |

Note: Yields represent isolated, chromatographically pure products. Regioselectivity ratios are determined by crude ¹H-NMR integration prior to purification.

References

-

Title: Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Source: Chemical Reviews - ACS Publications URL:[Link]

-

Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Source: PMC - NIH URL:[Link]

-

Title: Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Source: Journal of Agricultural and Food Chemistry URL:[Link]

-

Title: Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds. Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Scale-up manufacturing processes for 3-(3-Methylphenyl)-3-oxopropanal

An Application Note on the Scale-Up Manufacturing of 3-(3-Methylphenyl)-3-oxopropanal

Abstract

3-(3-Methylphenyl)-3-oxopropanal is a pivotal β-ketoaldehyde intermediate, valuable in the synthesis of diverse heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structural features make it a versatile building block, but its synthesis at scale presents unique challenges, including handling highly reactive reagents and ensuring product stability. This document provides a comprehensive guide to the scale-up manufacturing of 3-(3-Methylphenyl)-3-oxopropanal, detailing a robust synthetic strategy, a step-by-step production protocol, and critical considerations for process safety, quality control, and regulatory compliance.

Introduction: Strategic Importance and Scale-Up Challenges

β-Ketoaldehydes are a class of organic compounds that serve as fundamental three-carbon synthons in medicinal and process chemistry.[1] 3-(3-Methylphenyl)-3-oxopropanal, in particular, is an important precursor for pharmaceuticals, including compounds with potential antibacterial properties.[2] The primary challenge in its manufacture lies in transitioning from a laboratory-scale synthesis to a safe, efficient, and reproducible industrial process. Key considerations include:

-

Reagent Selection and Safety: The use of strong, pyrophoric, and water-reactive bases is common, necessitating stringent safety protocols.

-

Reaction Control: The synthesis is often exothermic and requires precise control over temperature and addition rates to minimize side-product formation.

-

Product Stability: β-Ketoaldehydes can be prone to self-condensation or degradation under harsh conditions, impacting yield and purity.

-

Regulatory Compliance: As a pharmaceutical intermediate, the manufacturing process must adhere to quality standards to ensure the safety and efficacy of the final drug product.[3][4]

This guide focuses on the Claisen condensation pathway, selected for its efficiency, atom economy, and utilization of readily available commercial starting materials, making it highly suitable for industrial-scale production.

Synthetic Strategy: The Claisen Condensation Pathway

The most industrially viable method for synthesizing 3-(3-Methylphenyl)-3-oxopropanal is a mixed Claisen condensation.[5][6][7] This reaction involves the acylation of a ketone enolate with a formate ester.

Reaction Scheme: 1-(3-methylphenyl)ethan-1-one (3-methylacetophenone) is reacted with an alkyl formate, such as ethyl formate, in the presence of a strong base like sodium hydride (NaH).

Causality for Route Selection:

-

Starting Material Availability: 3-Methylacetophenone and ethyl formate are bulk commodity chemicals, ensuring a secure and cost-effective supply chain.

-

Efficiency: The Claisen condensation is a high-yielding, single-step reaction that directly forms the target carbon skeleton.[1]

-

Selectivity: Because ethyl formate has no α-hydrogens, it can only act as the acylating agent (acceptor), preventing self-condensation and leading to a cleaner reaction profile compared to condensations between two different enolizable esters.[6][7]

The workflow for this process is designed to ensure safety, reproducibility, and high purity of the final intermediate.

Process Parameters and Optimization

The success of the scale-up hinges on the precise control of several critical process parameters.

| Parameter | Optimized Value/Condition | Rationale & Justification |

| Base | Sodium Hydride (NaH), 60% dispersion in oil | NaH is an inexpensive, strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction to completion. The oil dispersion is safer to handle than pure NaH.[8] |

| Base Stoichiometry | 1.1 - 1.2 molar equivalents | A slight excess of base ensures complete conversion of the starting ketone. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for the resulting sodium enolate and has a suitable boiling point for temperature management. It must be anhydrous as NaH reacts violently with water.[8][9] |

| Reactant Stoichiometry | 1.0 - 1.1 molar equivalents of Ethyl Formate | A slight excess of the acylating agent can help drive the reaction forward. |

| Reaction Temperature | 0 - 10 °C | The reaction is exothermic. Maintaining a low temperature minimizes side reactions, such as the self-condensation of the product, and ensures process safety. |

| Quenching Agent | Dilute Hydrochloric Acid (HCl) or Acetic Acid | Neutralizes the excess base and protonates the sodium salt of the product, allowing for its extraction into an organic solvent. |

| In-Process Control (IPC) | HPLC or GC | Monitors the disappearance of the 3-methylacetophenone starting material to determine reaction completion, preventing unnecessary heating or extended reaction times. |

Detailed Scale-Up Protocol (100 L Reactor)

This protocol is designed for researchers experienced in handling hazardous materials in a controlled manufacturing environment.

4.1. Safety Precautions

-

Sodium Hydride (NaH): Extremely hazardous. It is a flammable solid that is water-reactive, liberating highly flammable hydrogen gas which can ignite spontaneously.[10] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[8] Personnel must wear fire-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[8][11] A Class D fire extinguisher, dry sand, or soda ash must be readily available. DO NOT use water or CO2 extinguishers on a NaH fire. [10][12]

-

Solvents: THF is highly flammable. All equipment must be properly grounded to prevent static discharge.[12] Work in a well-ventilated area away from ignition sources.

4.2. Equipment

-

100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel/addition pump.

-

Appropriate condenser and cooling system.

-

Filtration and drying equipment (e.g., Nutsche filter-dryer).

4.3. Step-by-Step Procedure

-

Reactor Inerting and Base Preparation:

-

Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 1 hour to achieve an inert atmosphere.

-

Charge the reactor with anhydrous THF (40 L).

-

Under a strong nitrogen counter-flow, carefully charge Sodium Hydride (60% in mineral oil, 1.76 kg, 44.0 mol).

-

Begin stirring and cool the suspension to 0-5 °C.

-

-

Reactant Addition:

-

In a separate, dry, and inerted vessel, prepare a solution of 1-(3-methylphenyl)ethan-1-one (5.36 kg, 40.0 mol) and ethyl formate (3.26 kg, 44.0 mol) in anhydrous THF (10 L).

-

Slowly add the reactant solution to the stirred NaH suspension in the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exotherm from the reaction and the evolution of hydrogen gas.

-

-

Reaction Monitoring:

-

After the addition is complete, maintain the reaction mixture at 5-10 °C.

-

Monitor the reaction progress every hour using HPLC by quenching a small aliquot in dilute acid and analyzing the organic phase. The reaction is considered complete when <1% of the 3-methylacetophenone remains.

-

-

Reaction Quench and Work-up:

-

Once complete, cool the reactor to 0 °C.

-

Slowly and carefully add a mixture of acetic acid (3.0 L) and water (15 L) to the reaction mixture, maintaining the temperature below 20 °C. Caution: Vigorous gas evolution (hydrogen) will occur from quenching unreacted NaH.

-

Once the quench is complete and gas evolution has ceased, stop stirring and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (15 L) followed by brine (15 L).

-

-

Isolation and Purification:

-

Concentrate the organic (THF) layer under reduced pressure to approximately 20% of its original volume.

-

Add n-heptane (30 L) to the concentrate and continue distillation to azeotropically remove residual THF.

-

Cool the resulting slurry slowly to 0-5 °C and hold for at least 4 hours to induce crystallization.

-

Isolate the solid product by filtration.

-

Wash the filter cake with cold n-heptane (10 L).

-

-

Drying:

-

Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

-

Expected Yield: 5.5 - 6.2 kg (85-95% yield).

-

Process Analytical Technology (PAT) and Quality Control

To ensure consistent quality, a robust analytical program is essential. The implementation of PAT is encouraged by regulatory bodies to enhance process understanding and control.[13][14]

5.1. In-Process Controls

5.2. Final Product Specifications

The final product must be tested against a pre-defined set of specifications to be released for use in further manufacturing steps.

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Identity | Conforms to the reference standard | ¹H NMR, FT-IR |

| Assay (Purity) | ≥ 98.5% | HPLC |

| Melting Point | 53-57 °C (Literature Range) | Melting Point Apparatus |

| Residual Solvents | THF: ≤ 720 ppmn-Heptane: ≤ 5000 ppm | GC-HS |

Regulatory and Documentation

In the context of drug development, intermediates must be manufactured with sufficient process control and documentation to ensure the quality of the final API.[4][15]

-

Batch Manufacturing Records (BMRs): Every step of the process, including raw material inputs, equipment used, process parameters, and yields, must be meticulously documented in a BMR.

-

Certificate of Analysis (CoA): A CoA summarizing the quality control test results against the established specifications must be generated for each batch.[4]

-

Impurity Profiling: Potential process-related impurities should be identified and controlled. A clear understanding of the impurity fate across steps is a key regulatory expectation.[15]

Conclusion

The scale-up manufacturing of 3-(3-Methylphenyl)-3-oxopropanal via Claisen condensation is a robust and efficient process. Success is predicated on a deep understanding of the reaction mechanism, stringent control over process parameters, and an unwavering commitment to safety, particularly in the handling of sodium hydride. By implementing the detailed protocols and quality control measures outlined in this guide, researchers and drug development professionals can achieve a reproducible, high-yield, and high-purity synthesis suitable for the demanding environment of pharmaceutical manufacturing.

References

-

Title: Sodium Hydride - Standard Operating Procedure Source: UC Center for Laboratory Safety URL: [Link]

-

Title: LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE Source: National Institutes of Health URL: [Link]

-

Title: MSDS for SODIUM HYDRIDE Source: Alkali Metals Limited URL: [Link]

-

Title: Pharma Intermediates: Why Quality and Key Factors Matter Source: SCL Lifesciences URL: [Link]

-

Title: SODIUM HYDRIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance Source: Molkem URL: [Link]

-

Title: Sodium Hydride SOP Source: Clemson University URL: [Link]

-

Title: Regulatory Considerations for Controlling Intermediates in Type-II Drug Master Files for the Manufacture of Generic Drug Substances Source: Pharmaceutical Technology URL: [Link]

-

Title: Essential Documentation for Regulatory Submission of Intermediates (DMF/CEP) Source: Tianming Pharmaceuticals URL: [Link]

-

Title: Intermediates in Pharma 10 Essential Techniques to Know Source: Pro-Active India URL: [Link]

-

Title: Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents Source: PubMed URL: [Link]

-

Title: Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles Source: RSC.org URL: [Link]

-

Title: Claisen Condensation Source: SynArchive URL: [Link]

-

Title: Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives Source: Asian Journal of Chemistry URL: [Link]

- Title: Process for producing 3-cyclopropyl-3-oxopropanal acetal compound Source: Google Patents URL

-

Title: Synthesis of Enantiopure β-Hydroxy-1,3-dioxolanes by Ir-Catalyzed Asymmetric Hydrogenation of α-(1,3-Dioxolane)-ketones Source: ACS Publications URL: [Link]

-

Title: Mixed Claisen Condensations Source: OpenStax adaptation URL: [Link]

-

Title: 1,3-Dicarbonyl compounds, β-oxoaldehydes Source: Science of Synthesis URL: [Link]

-

Title: Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Synthesis of β-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]

-

Title: Mixed Claisen Condensations Source: OpenStax URL: [Link]

-

Title: Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development Source: American Pharmaceutical Review URL: [Link]

-

Title: α-Formylation of Esters with Methyl Formate Utilizing Ti-Claisen Condensation Source: Organic Syntheses URL: [Link]

-

Title: The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes Source: Organic Reactions URL: [Link]

-

Title: One-pot multistep mechanochemical synthesis of fluorinated pyrazolones Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone Source: ACS Publications URL: [Link]

-

Title: Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones Source: Zenodo URL: [Link]

-

Title: Purification Strategies for Flavones and Related Compounds Source: Teledyne Labs URL: [Link]

- Title: Method for producing 3-hydroxypropanal Source: Google Patents URL

-

Title: Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes Source: ChemRxiv URL: [Link]

-

Title: Process Analytical Technology: tools and applications in pharmaceutical manufacturing Source: Teknoscienze URL: [Link]

-

Title: Reaction of [(E)-3-Aryl-3-oxoprop-1-en-1-yl]triphenylphosphonium Bromides with 2-Aminopyridine Source: ResearchGate URL: [Link]

- Title: Preparation method of (R)-3-(3-methoxy phenyl)

-

Title: 3-Hydroxymethyl-3-phenylcyclopropene Source: Organic Syntheses URL: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scllifesciences.com [scllifesciences.com]

- 4. molkem.com [molkem.com]

- 5. synarchive.com [synarchive.com]

- 6. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

- 10. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 11. alkalimetals.com [alkalimetals.com]

- 12. nj.gov [nj.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tks | publisher, event organiser, media agency | Process Analytical Technology: tools and applications in pharmaceutical manufacturing - tks | publisher, event organiser, media agency [teknoscienze.com]

- 15. tianmingpharm.com [tianmingpharm.com]

Technical Support Center: Optimizing the Synthesis of 3-(3-Methylphenyl)-3-oxopropanal

Welcome to the Technical Support Center for the synthesis of 3-(3-Methylphenyl)-3-oxopropanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-ketoaldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis. The primary synthetic route discussed is the Claisen condensation of 3'-methylacetophenone with ethyl formate.

Understanding the Core Synthesis: A Claisen Condensation Approach